molecular formula C15H17Cl2NO3 B1627712 1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid CAS No. 912763-77-0

1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid

Cat. No.: B1627712
CAS No.: 912763-77-0
M. Wt: 330.2 g/mol
InChI Key: LPYNZXRPDCUDHN-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid is a synthetic organic compound characterized by the presence of a dichlorobenzoyl group attached to a cycloheptanecarboxylic acid moiety

Preparation Methods

The synthesis of 1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,6-dichlorobenzoyl)amino]cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3/c16-10-6-5-7-11(17)12(10)13(19)18-15(14(20)21)8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYNZXRPDCUDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587607
Record name 1-(2,6-Dichlorobenzamido)cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-77-0
Record name 1-(2,6-Dichlorobenzamido)cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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